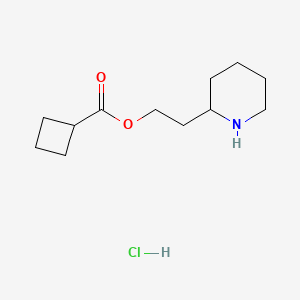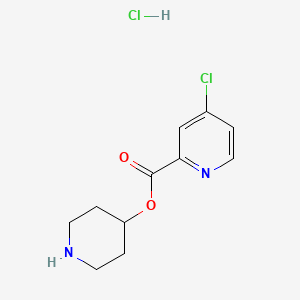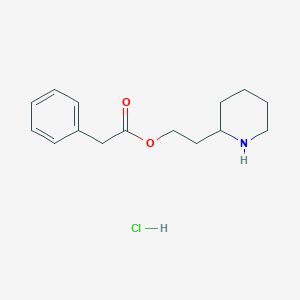![molecular formula C15H24ClNO B1397394 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-22-3](/img/structure/B1397394.png)
4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride”, also known as DMPEP, is a research chemical. It has a CAS Number of 1219976-22-3 and a molecular weight of 269.81 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-(2,5-dimethylphenoxy)ethyl)piperidine hydrochloride . The InChI code is 1S/C15H23NO.ClH/c1-12-3-4-13(2)15(11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H .Applications De Recherche Scientifique
1. Molecular Structure and Intermolecular Interactions
Aminoalkanol derivatives, closely related to 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, have garnered interest in medicinal chemistry, particularly as potential anticonvulsant drugs. Research by Żesławska et al. (2020) focused on the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions in crystals of such compounds. This study, using X-ray diffraction, revealed significant differences in compound geometries and intermolecular interactions, which are critical for understanding their potential medicinal applications (Żesławska et al., 2020).
2. Synthesis and Antimicrobial Activities
Research into derivatives of piperidine, which is structurally related to 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, includes the synthesis of compounds for microbial activities. A study by Ovonramwen et al. (2019) synthesized and characterized a derivative, focusing on its antimicrobial activities against various pathogens. The findings indicated moderate antimicrobial activities, highlighting the potential of such compounds in addressing microbial infections (Ovonramwen et al., 2019).
3. Potential Pesticide Applications
N-derivatives of compounds structurally similar to 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride have been characterized for potential use as pesticides. A study by Olszewska et al. (2011) used X-ray powder diffraction to characterize several organic compounds with potential as pesticides, demonstrating the versatility of these compounds in agricultural applications (Olszewska et al., 2011).
4. Anti-Acetylcholinesterase Activity
A series of piperidine derivatives, structurally related to the compound , was evaluated for anti-acetylcholinesterase (anti-AChE) activity by Sugimoto et al. (1990). The study found that specific substitutions in the piperidine derivatives led to a substantial increase in activity, indicating their potential utility in antidementia agents and other neurodegenerative disorders (Sugimoto et al., 1990).
5. Synthesis and Pharmacological Effects
Optically active derivatives of piperidine have been synthesized and investigated for various pharmacological effects. Ashimori et al. (1991) conducted a study on such derivatives, focusing on their antihypertensive effects and binding activities, thereby highlighting their potential in cardiovascular disease management (Ashimori et al., 1991).
Propriétés
IUPAC Name |
4-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-3-4-13(2)15(11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXVNWXBPUDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219976-22-3 | |
| Record name | Piperidine, 4-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)
![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)
![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)


![Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397323.png)
![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397326.png)


